molecular formula C7H10BrF3N2S B2478042 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide CAS No. 318949-45-0

2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B2478042
CAS No.: 318949-45-0
M. Wt: 291.13
InChI Key: ONKRFQGGNMRHKD-UHFFFAOYSA-N
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Description

2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide is a useful research compound. Its molecular formula is C7H10BrF3N2S and its molecular weight is 291.13. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that certain analogs of 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide have shown significant biological activity against various standard strains, demonstrating their potential in antibacterial and antifungal applications. These compounds were synthesized and characterized using methods like IR, 1H NMR, MASS spectroscopic data, and elemental analyses. The synthesized compounds exhibited antimicrobial and antifungal activity as tested by the cup-plate method (Anisetti & Reddy, 2012).

Antiprotozoal Activity

A study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which are related to the compound , revealed strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds, evaluated for their IC50 values, showed better efficacy than metronidazole, a standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Cytotoxicity and Antitumor Potential

In the domain of cancer research, certain imidazole derivatives have been synthesized and tested for their cytotoxic potency on human cancer cell lines. These studies explored the relationship between structure and antitumor activity, revealing that some derivatives inhibit the growth of certain cancer cell lines with IC50 values in specific ranges. This suggests their potential application in cancer therapy (Balewski et al., 2020).

Corrosion Inhibition

Research into halogen-substituted imidazole derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies provide insights into the mechanisms of inhibition and the potential application of these compounds in protecting metals against corrosion (Zhang et al., 2015).

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2S.BrH/c8-5(6(9)10)1-4-13-7-11-2-3-12-7;/h1-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSVECDXEBUPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCCC(=C(F)F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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